N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
Overview
Description
N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which have been extensively studied for their biological activity.
Mechanism of Action
The mechanism of action of N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in lab experiments is its potent inhibitory activity against cancer cell lines. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its accessibility to researchers.
Future Directions
There are several future directions for research on N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One potential area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the potential side effects and toxicity levels of this compound is also needed to ensure its safety for use in humans.
Scientific Research Applications
N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown promising results in various scientific studies. It has been found to exhibit potent inhibitory activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-butan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c1-3-9(2)17-14-13-12(15-8-16-14)10-6-4-5-7-11(10)18-13;/h4-9H,3H2,1-2H3,(H,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDQJKIJDDFOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC2=C1OC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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